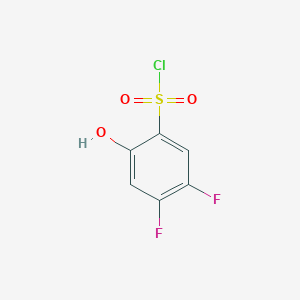
4,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Difluoro-2-hydroxybenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClF2O3S. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring. It is a derivative of benzenesulfonyl chloride and is used in various chemical reactions and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-hydroxybenzenesulfonyl chloride typically involves the sulfonation of 4,5-difluorophenol followed by chlorination. The reaction conditions often require the use of chlorosulfonic acid (ClSO3H) as the sulfonating agent and thionyl chloride (SOCl2) for chlorination. The process can be summarized as follows:
Sulfonation: 4,5-Difluorophenol is reacted with chlorosulfonic acid to introduce the sulfonyl group.
Chlorination: The resulting sulfonic acid derivative is then treated with thionyl chloride to replace the hydroxyl group with a chlorine atom, forming 4,5-Difluoro-2-hydroxybenzenesulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of 4,5-Difluoro-2-hydroxybenzenesulfonyl chloride is carried out in large-scale reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to maintain consistency and safety.
化学反応の分析
Types of Reactions
4,5-Difluoro-2-hydroxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to enhance the reaction rate and yield.
Major Products
The major products formed from the reactions of 4,5-Difluoro-2-hydroxybenzenesulfonyl chloride include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reaction.
科学的研究の応用
4,5-Difluoro-2-hydroxybenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and dyes.
作用機序
The mechanism of action of 4,5-Difluoro-2-hydroxybenzenesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
類似化合物との比較
Similar Compounds
2,4-Difluorobenzenesulfonyl chloride: This compound has a similar structure but with fluorine atoms at the 2 and 4 positions instead of 4 and 5.
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride: This compound has chlorine atoms instead of fluorine atoms at the 3 and 5 positions.
Uniqueness
4,5-Difluoro-2-hydroxybenzenesulfonyl chloride is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the properties of the resulting derivatives. The presence of fluorine atoms can enhance the stability and lipophilicity of the compound, making it valuable in various chemical and pharmaceutical applications.
特性
分子式 |
C6H3ClF2O3S |
|---|---|
分子量 |
228.60 g/mol |
IUPAC名 |
4,5-difluoro-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClF2O3S/c7-13(11,12)6-2-4(9)3(8)1-5(6)10/h1-2,10H |
InChIキー |
YSGNIAWFZWBKRG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)F)S(=O)(=O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one](/img/structure/B14866785.png)
![N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14866788.png)
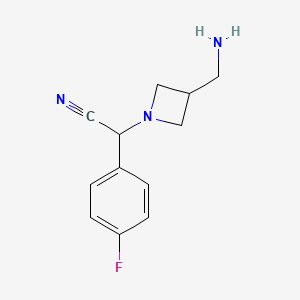
![2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine](/img/structure/B14866812.png)

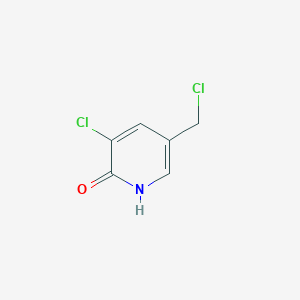
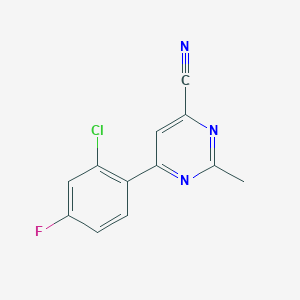
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B14866826.png)
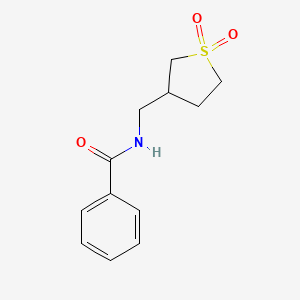
![(2E)-2-[(17E)-16-(acetyloxy)-3,11-dihydroxy-4,8,10,14-tetramethylgonan-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B14866831.png)
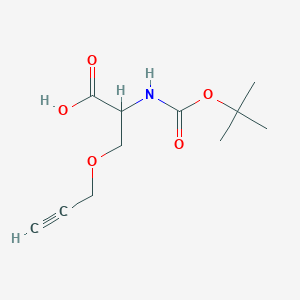
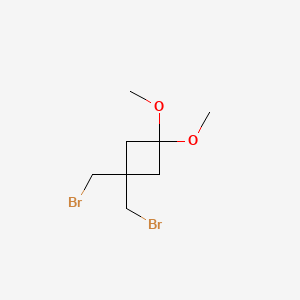
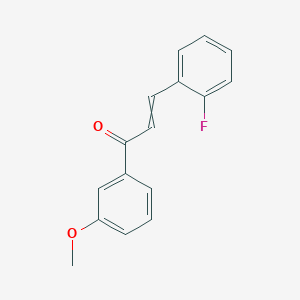
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B14866850.png)
